

electronic properties of nickel borides and nitrides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boron;nickel*

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An In-depth Technical Guide on the Electronic Properties of Nickel Borides and Nitrides

Introduction

Transition metal borides and nitrides are gaining significant attention in materials science due to their unique combination of properties, including high hardness, excellent thermal and chemical stability, and interesting electronic and magnetic characteristics. Among these, nickel borides and nickel nitrides are promising for a variety of applications, from catalysis and protective coatings to electronic and magnetic devices.[1][2][3][4] Understanding the core electronic properties of these materials is crucial for their targeted design and application.

This technical guide provides a comprehensive overview of the electronic properties of various nickel boride and nitride phases. It is intended for researchers, scientists, and professionals in materials science and related fields. The guide summarizes key quantitative data, details common experimental protocols for property characterization, and visualizes the logical workflow for such investigations.

Electronic Properties of Nickel Borides

Several stable crystalline compounds exist in the nickel-boride system, with the most common being Ni_3B , Ni_2B , Ni_4B_3 , and NiB . [5][6] Their electronic properties are intrinsically linked to their crystal structure and the nature of the Ni-B bonding. Theoretical and experimental studies indicate that these materials are predominantly metallic, characterized by the absence of a

band gap.[7][8] The metallic nature arises from the significant density of states at the Fermi level, primarily contributed by Ni 3d electrons.[9]

Quantitative Data: Nickel Borides

The electronic and magnetic properties of common nickel boride phases are summarized in the table below. The data is primarily derived from theoretical calculations using Density Functional Theory (DFT) and experimental observations.

Compound	Crystal System	Space Group	Band Gap (eV)	Magnetic Ordering	Notes
Ni ₃ B	Orthorhombic	Pnma	0.00	Non-magnetic	Cementite structure.[8][10]
Ni ₂ B	Tetragonal	I4/mcm	0.00	-	Exhibits good thermal and electrical conductivity. [2] Primarily metallic bonding.[9]
Ni ₄ B ₃	Orthorhombic	Pnma	0.00	-	Stable from 0 to 86 GPa. [11][12][13]
NiB	Orthorhombic	Cmcm	0.00	-	Features strong covalent bonds in B zigzag chains.[9]

Electronic Properties of Nickel Nitrides

Nickel nitrides, such as Ni₃N and Ni₄N, are noted for their high chemical stability and conductivity.[1] The incorporation of nitrogen into the nickel lattice significantly influences the

electronic properties, often increasing the density of electrons at the surface, which is advantageous for applications like electrocatalysis.[\[14\]](#)

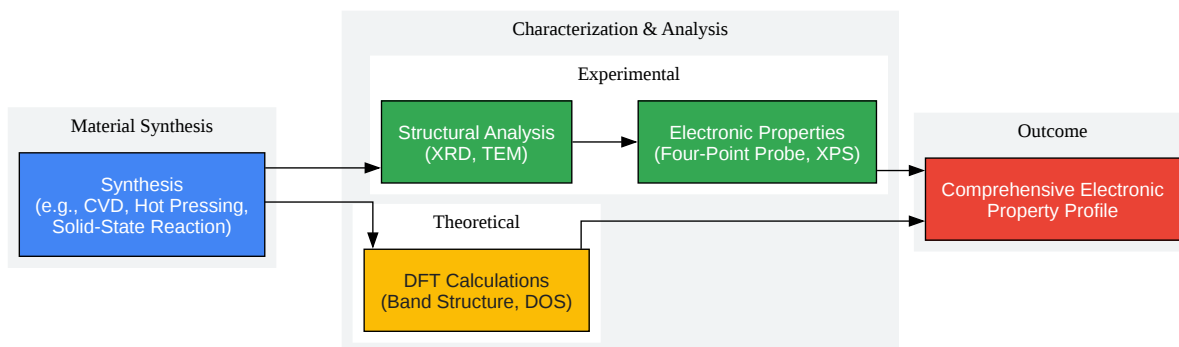
Quantitative Data: Nickel Nitrides

The table below presents the known electronic and magnetic properties of key nickel nitride phases.

Compound	Crystal System	Space Group	Band Gap (eV)	Magnetic Ordering	Notes
Ni ₃ N	Hexagonal	P6 ₃ 22	-	-	Good conductivity and thermal conductivity at high temperatures. [1]
Ni ₄ N	Cubic	Pm-3m	0.00	Ferromagnetic	Anti-perovskite structure. [15] [16] Metallic behavior confirmed by DOS calculations. [17] Total magnetization of 5.00 $\mu\text{B/f.u.}$ [18]

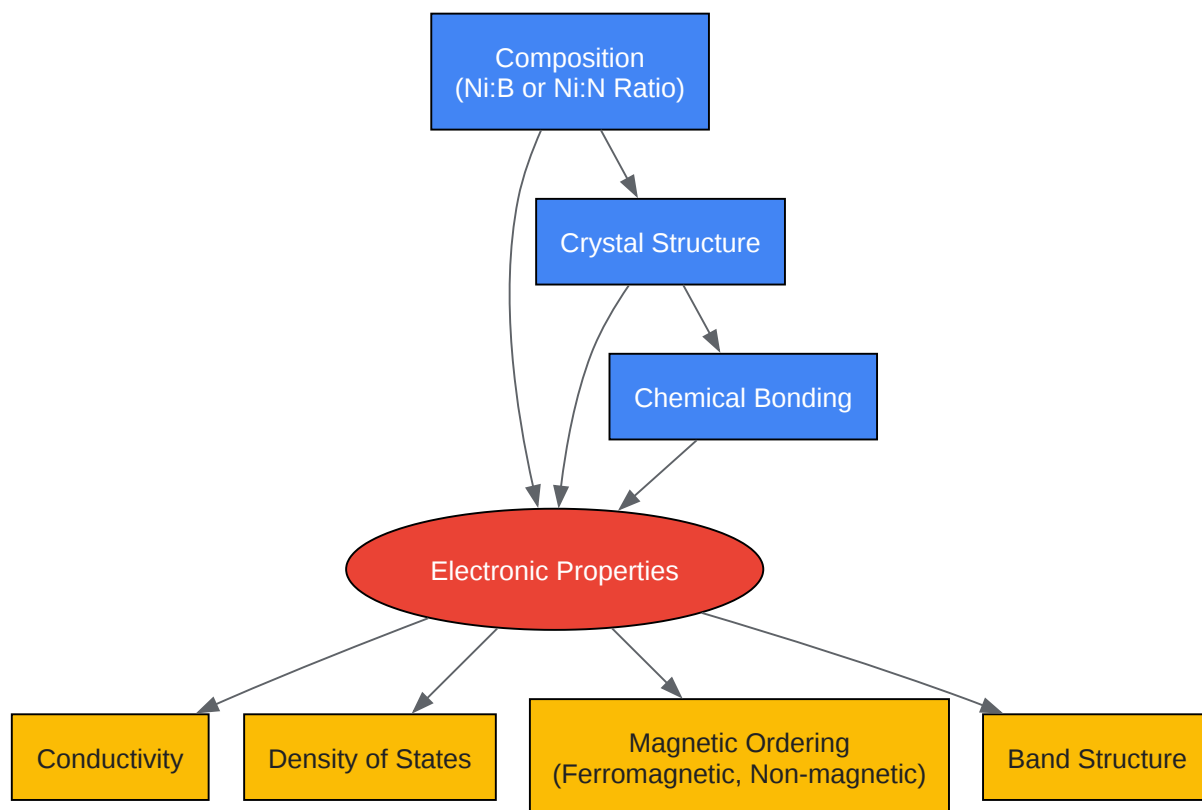
Logical & Experimental Workflows

The characterization of the electronic properties of novel materials follows a structured workflow, integrating synthesis, theoretical modeling, and experimental validation. The relationships between a material's fundamental characteristics and its resulting electronic properties are complex and interconnected.



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General experimental and theoretical workflow for electronic property characterization.



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Logical relationships between material characteristics and electronic properties.

Experimental Protocols

Accurate determination of electronic properties relies on standardized experimental techniques. Below are detailed methodologies for two key experiments cited in the characterization of nickel borides and nitrides.

Protocol: Electrical Resistivity Measurement via Four-Point Probe Method

The four-point probe method is a standard technique for measuring the resistivity of materials, particularly thin films, as it effectively negates the influence of contact resistance.[\[19\]](#)[\[20\]](#)

Objective: To determine the sheet resistance and electrical resistivity/conductivity of a nickel boride or nitride thin film.

Apparatus:

- Four-Point Probe Head: Four equally spaced, co-linear probes (typically tungsten).
- High-Impedance Current Source.
- High-Impedance Voltmeter.
- Sample stage.

Methodology:

- Sample Preparation: Prepare a thin film of the nickel boride/nitride on an insulating substrate. Ensure the film is uniform in thickness and covers an area larger than the probe spacing. Measure the film thickness (t) using a suitable method (e.g., profilometry).
- Probe Contact: Gently lower the four-point probe head onto the surface of the sample, ensuring all four probes make good electrical contact.[\[21\]](#)
- Measurement:
 - Apply a constant, known DC current (I) through the two outer probes.[\[22\]](#)
 - Measure the voltage drop (V) across the two inner probes using the high-impedance voltmeter.[\[23\]](#)
 - Reverse the current polarity and repeat the measurement to account for any thermoelectric effects. Average the absolute voltage values.

- Calculation:
 - Sheet Resistance (R_s): For a large, thin sheet, the sheet resistance is calculated as: $R_s = (\pi / \ln(2)) * (V / I) \approx 4.532 * (V / I)$
 - Volume Resistivity (ρ): The volume resistivity is then calculated by multiplying the sheet resistance by the film thickness (t): $\rho = R_s * t$
 - Conductivity (σ): Conductivity is the reciprocal of resistivity: $\sigma = 1 / \rho$
- Correction Factors: For samples with finite dimensions or thicknesses comparable to the probe spacing, geometric correction factors must be applied to the calculation.

Protocol: Electronic State Analysis via X-ray Photoelectron Spectroscopy (XPS)

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine elemental composition, chemical states, and the electronic structure of materials.[\[24\]](#)[\[25\]](#)[\[26\]](#)

Objective: To analyze the elemental composition, oxidation states of Nickel, and valence band structure of nickel borides/nitrides.

Apparatus:

- XPS System with an ultra-high vacuum (UHV) chamber ($p < 10^{-7}$ Pa).[\[24\]](#)
- Monochromatic X-ray source (typically Al $K\alpha$ or Mg $K\alpha$).[\[27\]](#)
- Electron energy analyzer (e.g., Concentric Hemispherical Analyzer).
- Ion gun (e.g., Ar^+) for surface cleaning and depth profiling.[\[27\]](#)

Methodology:

- Sample Preparation: Mount the sample on a holder and introduce it into the UHV chamber.

- Surface Cleaning (Optional): If surface contamination is present (e.g., adventitious carbon), gently sputter the surface with a low-energy Ar^+ ion beam to expose the underlying material.
- Survey Scan: Perform a wide-energy survey scan to identify all elements present on the surface (typically 0-1200 eV binding energy). The resulting peaks correspond to core-level electrons of specific elements.[\[27\]](#)
- High-Resolution Scans: Acquire high-resolution, narrow-energy scans for the specific core levels of interest (e.g., Ni 2p, B 1s, N 1s).
 - The precise binding energy of a peak provides information about the element's chemical state (e.g., distinguishing Ni^0 from Ni^{2+}).[\[28\]](#)
 - Small shifts in binding energy reveal details about the local bonding environment.[\[27\]](#)
- Data Analysis:
 - Elemental Quantification: Determine the relative atomic concentrations of the elements from the areas of the high-resolution peaks, corrected by relative sensitivity factors.
 - Chemical State Deconvolution: Fit the high-resolution spectra with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolve overlapping peaks and identify different chemical states or species. For example, the Ni 2p spectrum can distinguish between metallic nickel (Ni^0) in the bulk and oxidized nickel (Ni^{2+}) on the surface.[\[28\]](#)
 - Valence Band Analysis: Scan the low binding energy region (near 0 eV) to probe the valence band and obtain information about the density of electronic states near the Fermi level.[\[24\]](#)

Conclusion

The electronic properties of nickel borides and nitrides are defined by their stoichiometry and crystal structure. Nickel borides (Ni_3B , Ni_2B , Ni_4B_3 , NiB) are consistently found to be metallic conductors with no band gap. Similarly, nickel nitrides like Ni_4N also exhibit metallic behavior, with Ni_4N being notably ferromagnetic.[\[15\]](#)[\[16\]](#) The metallic character in both material classes is largely due to the contribution of nickel's 3d orbitals to the density of states at the Fermi level. A systematic approach combining theoretical calculations with robust experimental protocols,

such as the four-point probe method and XPS, is essential for accurately characterizing these materials and unlocking their potential for advanced technological applications.

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References

- 1. nanotrunk.com [nanotrunk.com]
- 2. CAS 12007-01-1: Nickel boride (Ni₂B) | CymitQuimica [cymitquimica.com]
- 3. Buy Nickel boride (Ni₂B) (EVT-336085) | 12007-01-1 [evitachem.com]
- 4. Buy Nickel boride (Ni₂B) | 12007-01-1 [smolecule.com]
- 5. Phase relations, and mechanical and electronic properties of nickel borides, carbides, and nitrides from ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Nickel nitride as an efficient electrocatalyst for water splitting - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C5TA00078E [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 19. Four-point probe method to measure resistivity and conductivity | FAQ | HIOKI [hioki.com]
- 20. linseis.com [linseis.com]
- 21. researchgate.net [researchgate.net]
- 22. Four Point Probe Measurement Explained [suragus.com]
- 23. e3s-conferences.org [e3s-conferences.org]
- 24. X-ray photoelectron spectroscopy - Wikipedia [en.wikipedia.org]
- 25. X-Ray Photoelectron Spectroscopy (XPS) | Kratos Analytical [kratos.com]
- 26. X-ray Photoelectron Spectroscopy | XPS-ESCA [eag.com]
- 27. X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) [serc.carleton.edu]
- 28. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [electronic properties of nickel borides and nitrides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077341#electronic-properties-of-nickel-borides-and-nitrides]

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